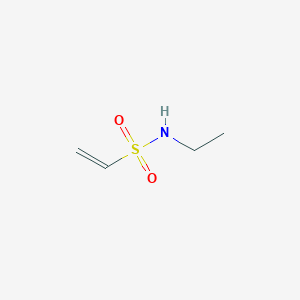

N-ethylethenesulfonamide

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for N-ethylethenesulfonamide were not found in the search results, sulfenamides can be synthesized via copper-catalyzed nitrene-mediated S-amidation reaction of thiols with dioxazolones . This method is efficient, convenient, and broadly applicable .Molecular Structure Analysis

The molecular structure of N-ethylethenesulfonamide includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The InChI code for this compound is 1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethylethenesulfonamide include a molecular weight of 135.19 g/mol . It has a computed hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 135.03539970 g/mol . The topological polar surface area is 54.6 Ų .Aplicaciones Científicas De Investigación

Industrial Chemical Disposition and Toxicity

N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) is widely used in industrial applications. Its disposition and toxicity were studied, revealing that exposure to N-EtFOSE led to changes in oxidative stress markers and enzyme activities in animals (Xie et al., 2009).

Environmental Contamination

Perfluorooctanesulfonamides, likely byproducts of industrial use, have been detected in various food groups. These compounds are associated with paper and paperboard coatings used in food packaging (Tittlemier et al., 2006).

Rubber Modification

N-chlorothiosulfonamides, including derivatives of N-ethylethenesulfonamide, have applications in modifying ethylene-propylene-diene rubber (EPDM). This modification enhances the compatibility of EPDM in rubber blends, improving ozone resistance (Zhang et al., 2009).

Bioactivity in Plants

In plant biology, sulfonamide derivatives have been used to induce specific responses in Arabidopsis, providing a method for studying the effects of small molecules on plant physiology (Oh et al., 2017).

Organic Synthesis

Sulfonamide derivatives play a role in organic synthesis, such as in the base-free transfer hydrogenation of ketones. These compounds demonstrate the diversity of sulfonamide applications in chemical reactions (Ruff et al., 2016).

Biotransformation Studies

N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide, a derivative of N-ethylethenesulfonamide, has been studied for its biotransformation in animals. This research contributes to understanding the environmental and biological fate of these compounds (Xu et al., 2004).

Propiedades

IUPAC Name |

N-ethylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZGSWYRSQTJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579382 | |

| Record name | N-Ethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51980-18-8 | |

| Record name | N-Ethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

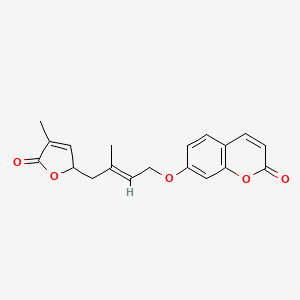

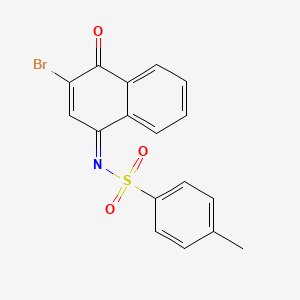

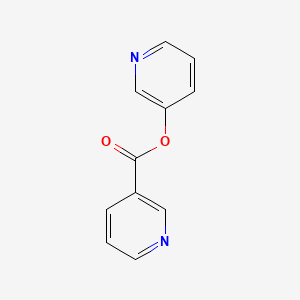

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(3,4,5-trimethoxyphenyl)methylidene]propanedioate](/img/structure/B1656200.png)

![[1,1'-Biphenyl]-4-yl sulfurofluoridate](/img/structure/B1656203.png)

![(3AR*,12E,13AR*)-1,3,3A,4,5,6,7,8,9,10,11,13A-Dodecahydrocyclododeca[C]furan](/img/structure/B1656212.png)

![3-nitro-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide](/img/structure/B1656217.png)

![6-Methyl-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1h)-one](/img/structure/B1656223.png)